molecular formula C18H30O2 B15179842 Isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate CAS No. 94201-68-0

Isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate

Cat. No.: B15179842
CAS No.: 94201-68-0
M. Wt: 278.4 g/mol
InChI Key: QWLXSPZLVCBDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate (CAS: 299-542-0) is a bicyclic ester derivative with a partially hydrogenated naphthalene core. Its structure includes an isobutyl ester group at position 2 and three methyl substituents at positions 2, 8, and 8, contributing to its steric and electronic properties. This compound is used in organic synthesis, particularly as an intermediate in pharmaceuticals, fragrances, and specialty chemicals .

Properties

CAS No.

94201-68-0

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

2-methylpropyl 2,8,8-trimethyl-1,3,4,5,6,7-hexahydronaphthalene-2-carboxylate

InChI

InChI=1S/C18H30O2/c1-13(2)12-20-16(19)18(5)10-8-14-7-6-9-17(3,4)15(14)11-18/h13H,6-12H2,1-5H3

InChI Key

QWLXSPZLVCBDHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1(CCC2=C(C1)C(CCC2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate typically involves the esterification of the corresponding acid with isobutyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound can be used to study the effects of esters on biological systems. It may also be used in the development of pharmaceuticals .

Medicine: It can be used to synthesize active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique scent makes it valuable in the formulation of perfumes and other scented products .

Mechanism of Action

The mechanism of action of isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological pathways. The compound may also act as a ligand, binding to receptors and modulating their activity .

Comparison with Similar Compounds

Structural Comparison

The compound is structurally related to other naphthoate esters, differing primarily in the ester group and substitution patterns:

Compound Ester Group Substituents Molecular Formula Molecular Weight (g/mol)
Isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate Isobutyl 2,8,8-Trimethyl C₁₈H₂₈O₂ 276.4 (estimated)
Methyl 8,8-dimethyl-2-naphthoate Methyl 8,8-Dimethyl C₁₄H₂₄O₂ 224.34
Ethyl bicyclo[3.1.1]hept-2-ene-2-acetate Ethyl Bicyclic core with dimethyl groups C₁₃H₂₀O₂ 208.3

Key Observations :

  • The 2,8,8-trimethyl substitution pattern enhances thermal stability compared to analogs with fewer methyl groups .

Physical and Chemical Properties

Property Isobutyl Ester Methyl Ester Ethyl Bicyclic Ester
Boiling Point ~300°C (estimated) 262.6°C 262.6°C
Density ~1.02 g/cm³ 0.996 g/cm³ 0.996 g/cm³
Solubility Low in water Low in water Low in water
Hydrolysis Susceptibility Moderate High Moderate

Key Observations :

  • The isobutyl ester ’s larger size reduces polarity, slightly increasing boiling point compared to methyl/ethyl analogs .
  • All analogs exhibit low water solubility, typical of lipophilic esters .

Biological Activity

Isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate (CAS No. 94201-68-0) is a synthetic compound primarily used in the fragrance industry. Its biological activity has been studied in various contexts including its potential effects on human health and environmental impact.

PropertyValue
Molecular FormulaC18H30O2
Molecular Weight278.43 g/mol
Density0.97 g/cm³
Boiling Point342.9 °C
Flash Point154.6 °C
LogP4.8825

Biological Activity Overview

  • Fragrance Ingredient : this compound is primarily used as a fragrance ingredient in perfumes and personal care products due to its woody odor profile. It is classified under the category of synthetic fragrance compounds and is known for its pleasant scent attributes .
  • Toxicological Studies : Research has focused on the toxicological profile of this compound. In animal studies assessing the absorption and disposition of related compounds (e.g., octahydro tetramethyl naphthalenes), it was found that these compounds generally exhibit low toxicity with minimal adverse effects at typical exposure levels .
  • Allergenic Potential : Some studies have indicated that certain naphthalene derivatives can lead to allergic reactions in sensitive individuals. However, specific data on this compound's allergenic potential is limited and requires further investigation to establish safety profiles .
  • Environmental Impact : The environmental persistence of fragrance compounds like this compound has been assessed in various studies. Generally considered to have a low bioaccumulation potential due to their chemical structure and properties .

Case Study 1: Fragrance Safety Assessment

A comprehensive safety assessment conducted by the Expert Panel for Fragrance Safety reviewed available data on similar compounds and concluded that when used within recommended limits in consumer products, these compounds pose minimal risk to human health .

Case Study 2: Human Health Tier II Assessment

The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) conducted a Tier II assessment focusing on the human health impacts of octahydro tetramethyl naphthalenes. The findings indicated low toxicity levels and provided a framework for evaluating similar synthetic compounds .

Research Findings

Recent research highlights the need for continuous monitoring of synthetic fragrances due to their widespread use and potential long-term effects on health and the environment. Specific findings include:

  • Absorption Studies : Investigations into the absorption rates of related naphthalene derivatives suggest that these compounds are rapidly metabolized and eliminated from the body .
  • Ecotoxicology : Studies have shown that while these compounds are generally safe for human use at low concentrations in cosmetics and fragrances, their environmental impact through aquatic systems needs further exploration due to potential bioaccumulation risks .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing isobutyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate?

Methodological Answer: The synthesis typically involves esterification of the naphthoic acid derivative with isobutyl alcohol. Key steps include:

  • Activation of the carboxylic acid : Use reagents like thionyl chloride (SOCl₂) or coupling agents (e.g., DCC/DMAP) to generate the acyl chloride intermediate.
  • Esterification : React the acyl chloride with isobutyl alcohol in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Employ flash chromatography (e.g., 2% ethyl acetate in hexane) to isolate the ester. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of isobutyl alcohol) or reaction time (1–3 hours at reflux) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methyl groups (δ 0.8–1.2 ppm), isobutyl ester protons (δ 3.9–4.2 ppm), and octahydronaphthalene protons (δ 1.2–2.5 ppm).
    • ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and quaternary carbons in the trimethyl-substituted naphthalene core .
  • IR Spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and C-O stretches (~1250 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the ester group .

Advanced Research Questions

Q. How can stereochemical complexities in the octahydronaphthalene core lead to contradictory NMR data, and how should researchers resolve these discrepancies?

Methodological Answer: The octahydronaphthalene core’s chair-like conformers and axial/equatorial methyl groups can cause splitting in NMR signals. Strategies include:

  • Variable-Temperature NMR : Cool samples to –40°C to slow conformational interconversion and resolve split peaks .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict lowest-energy conformers and simulate NMR spectra for comparison .
  • NOESY Experiments : Identify spatial proximity between protons (e.g., axial methyl groups) to assign stereochemistry .

Q. What catalytic systems are effective for functionalizing the naphthalene ring in related compounds, and how can they be adapted for this ester?

Methodological Answer: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and carbonylation are promising:

  • Suzuki-Miyaura : Use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C to introduce substituents at the naphthalene 6-position .
  • Carbonylation : For introducing CO groups, employ Pd(OAc)₂ (5 mol%) with DPPP ligand in DMF under CO gas (1 atm, 80°C, 24 hours) .
  • Optimization : Screen ligands (e.g., DPPP vs. Xantphos) and solvents (DMF vs. toluene) to improve regioselectivity .

Q. How should researchers design stability studies to evaluate degradation pathways under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Testing :
    • Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor via HPLC for ester hydrolysis or oxidation products .
    • Photostability : Expose to UV light (λ = 254 nm) and assess decomposition using TLC or LC-MS .
  • Humidity Studies : Store at 75% relative humidity; quantify hydrolyzed naphthoic acid via titration .

Data Analysis and Contradiction Resolution

Q. How can conflicting HPLC purity results arise, and what analytical workflows address them?

Methodological Answer: Contradictions may stem from co-eluting impurities or column artifacts. Solutions include:

  • Gradient Optimization : Adjust mobile phase (e.g., acetonitrile:water from 50:50 to 90:10 over 20 minutes) to improve resolution .
  • LC-MS Coupling : Identify impurities via molecular ion peaks and fragment matching against databases .
  • Orthogonal Methods : Validate purity using capillary electrophoresis (CE) or ¹H NMR integration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.